1-(4-Methoxyphenyl)propan-1-amine
Overview
Description
1-(4-Methoxyphenyl)propan-1-amine is a compound with the molecular weight of 165.24 . It is also known by its IUPAC name, 1-(4-methoxyphenyl)propylamine .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)propan-1-amine is1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3
. This code represents the molecular structure of the compound. For a visual representation of the molecule, a molecular visualization software can be used to convert this InChI code into a 3D structure. Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature . For more detailed physical and chemical properties, a comprehensive chemical database should be consulted.Scientific Research Applications
Application in Nonlinear Optics
- Scientific Field : Physics - Nonlinear Optics .
- Summary of Application : Compounds similar to 1-(4-Methoxyphenyl)propan-1-amine have been researched for their promising applications in nonlinear optics (NLO). They are also known for their biological activity .
- Methods of Application : The specific methods of application in nonlinear optics were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Application in Drug Synthesis
- Scientific Field : Biochemistry - Drug Synthesis .
- Summary of Application : 1-(4-Methoxyphenyl)propan-1-amine has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
- Methods of Application : The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes : The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Medicine
- Scientific Field : Medicine .
- Summary of Application : 4-Methoxyamphetamine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, acts as a potent and selective serotonin releasing agent .
- Methods of Application : The specific methods of application in medicine were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Application in Organic Synthesis
- Scientific Field : Chemistry - Organic Synthesis .
- Summary of Application : 3-(4-methoxyphenoxy)propan-1-amine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides and other chemicals .
- Methods of Application : The specific methods of application in organic synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Application in Hallucinogen Synthesis
- Scientific Field : Biochemistry - Hallucinogen Synthesis .
- Summary of Application : 1-(4-methoxyphenyl)propan-2-amine hydrochloride, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is a known hallucinogen .
- Methods of Application : The specific methods of application in hallucinogen synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Application in Chemical Synthesis
- Scientific Field : Chemistry - Chemical Synthesis .
- Summary of Application : 1-(4-Methoxyphenyl)propan-1-amine is used in the synthesis of a variety of chemicals .
- Methods of Application : The specific methods of application in chemical synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Application in N-Ethyl Derivative Synthesis
- Scientific Field : Chemistry - Organic Synthesis .
- Summary of Application : N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a derivative of 1-(4-Methoxyphenyl)propan-1-amine, is used in the synthesis of a variety of chemicals .
- Methods of Application : The specific methods of application in N-ethyl derivative synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIOKRLEJXFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389761 | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propan-1-amine | |
CAS RN |
83948-35-0 | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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